5-Bromo-2-isobutoxypyridine
Overview
Description
5-Bromo-2-isobutoxypyridine, also known as 5-Bromo-2-isobutoxy-4-pyridinol, is an organic compound belonging to the class of pyridines. It is a colorless liquid with a molecular weight of 207.08 g/mol and a melting point of -84°C. 5-Bromo-2-isobutoxypyridine is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and polymers.
Scientific Research Applications
Organic Synthesis: Suzuki Cross-Coupling Reactions
5-Bromo-2-isobutoxypyridine: is a valuable compound in organic synthesis, particularly in Suzuki cross-coupling reactions . These reactions are pivotal for creating carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The bromo group in this compound acts as a good leaving group, facilitating the coupling with organoboron reagents.
Medicinal Chemistry: Drug Discovery
In drug discovery, 5-Bromo-2-isobutoxypyridine serves as a building block for creating novel pharmaceutical compounds. Its pyridine ring is a common motif in drugs, and the bromo substituent can be further modified to enhance the biological activity of potential therapeutics.
Material Science: Liquid Crystal Synthesis
The compound’s structural features make it suitable for synthesizing chiral dopants used in liquid crystals . These materials are crucial for display technologies, and the ability to fine-tune the liquid crystal properties using such dopants is of great industrial importance.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 5-Bromo-2-isobutoxypyridine can be utilized to study enzyme inhibition . By incorporating this compound into substrates or inhibitors, researchers can investigate the interaction with specific enzymes, which is fundamental for understanding disease mechanisms and developing drugs.
Chemical Biology: Boronic Acid Derivatives
This compound is instrumental in synthesizing boronic acid derivatives, which have applications in chemical biology . These derivatives are used in various biochemical assays and can act as molecular probes or sensors.
Industrial Chemistry: Catalyst Development
5-Bromo-2-isobutoxypyridine: is also used in the development of catalysts for industrial chemical reactions . Catalysts derived from this compound can improve the efficiency and selectivity of chemical processes, leading to more sustainable manufacturing.
Supramolecular Chemistry: Host-Guest Systems
In supramolecular chemistry, the compound can contribute to the design of host-guest systems . Its ability to interact with other molecules through non-covalent bonds enables the construction of complex molecular assemblies with specific functions.
Polymer Science: Monomer Synthesis
Lastly, 5-Bromo-2-isobutoxypyridine can act as a monomer in polymer synthesis. Polymers containing pyridine units have unique electronic properties and can be used in various applications, from conductive materials to biocompatible surfaces.
Mechanism of Action
Target of Action
It’s known that brominated compounds often participate in suzuki–miyaura (sm) cross-coupling reactions , which involve transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 5-Bromo-2-isobutoxypyridine likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can participate in sm coupling reactions, which are widely applied in organic synthesis . These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
As a participant in sm coupling reactions, the compound likely contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
The action of 5-Bromo-2-isobutoxypyridine can be influenced by various environmental factors. For instance, the success of SM coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the stability of the compound and its reagents can impact the efficacy of these reactions .
properties
IUPAC Name |
5-bromo-2-(2-methylpropoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-12-9-4-3-8(10)5-11-9/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGNKNXWZBYWOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isobutoxypyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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